molecular formula C31H32N4O7 B2600516 ethyl 4-(2-(3-(4-((3-methoxypropyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate CAS No. 931952-05-5

ethyl 4-(2-(3-(4-((3-methoxypropyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate

Cat. No.: B2600516
CAS No.: 931952-05-5
M. Wt: 572.618
InChI Key: ZFNUCXWYLSWGIN-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(3-(4-((3-methoxypropyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C31H32N4O7 and its molecular weight is 572.618. The purity is usually 95%.
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Mechanism of Action

Biological Activity

Ethyl 4-(2-(3-(4-((3-methoxypropyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate is a complex organic compound that belongs to the quinazolinone family. Compounds in this class have garnered attention due to their diverse biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on available literature and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C23H28N4O5\text{C}_{23}\text{H}_{28}\text{N}_{4}\text{O}_{5}

This structure includes a quinazoline core which is critical for its biological activity.

1. Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Quinazolinone Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AA549 (Lung Cancer)5.0Apoptosis induction
Compound BMCF-7 (Breast Cancer)7.5Cell cycle arrest
Ethyl 4-(...)HeLa (Cervical Cancer)TBDTBD

2. Antimicrobial Activity

Quinazolinone derivatives also show promising antimicrobial properties. Studies have reported that these compounds can inhibit the growth of various bacteria and fungi. The specific antimicrobial efficacy of ethyl 4-(...) has yet to be comprehensively studied, but related compounds have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

Case Study: A recent study evaluated several quinazolinone derivatives for their antimicrobial activity and found that modifications at the benzyl position significantly enhanced their efficacy against Gram-positive bacteria.

3. Anticonvulsant Activity

The anticonvulsant potential of quinazolinone derivatives has been documented through various in vivo models. Ethyl 4-(...) is hypothesized to interact with GABAergic pathways, thus providing a basis for its anticonvulsant effects.

Table 2: Anticonvulsant Activity Evaluation

CompoundModel UsedResult
Compound CPTZ-induced seizuresSignificant reduction in seizure frequency
Ethyl 4-(...)TBDTBD

The biological activity of ethyl 4-(...) is primarily attributed to its ability to interact with specific biological targets:

  • GABA Receptors: Modulation of GABAergic transmission is a common mechanism for anticonvulsant activity.
  • Cell Cycle Regulation: Induction of apoptosis in cancer cells may occur through the regulation of cell cycle proteins.

Properties

CAS No.

931952-05-5

Molecular Formula

C31H32N4O7

Molecular Weight

572.618

IUPAC Name

ethyl 4-[[2-[3-[[4-(3-methoxypropylcarbamoyl)phenyl]methyl]-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C31H32N4O7/c1-3-42-30(39)23-13-15-24(16-14-23)33-27(36)20-34-26-8-5-4-7-25(26)29(38)35(31(34)40)19-21-9-11-22(12-10-21)28(37)32-17-6-18-41-2/h4-5,7-16H,3,6,17-20H2,1-2H3,(H,32,37)(H,33,36)

InChI Key

ZFNUCXWYLSWGIN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCCCOC

solubility

not available

Origin of Product

United States

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